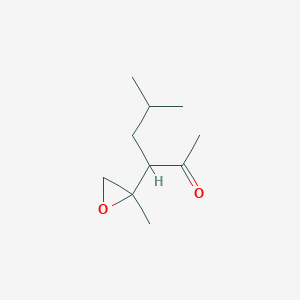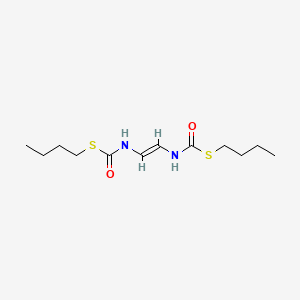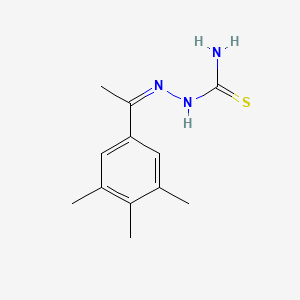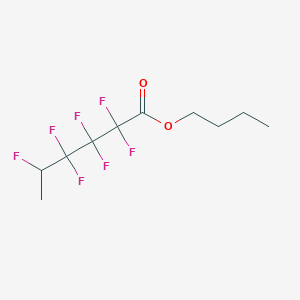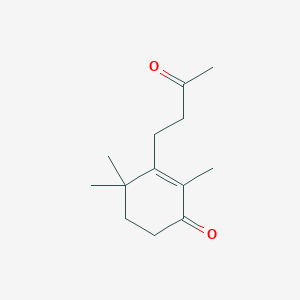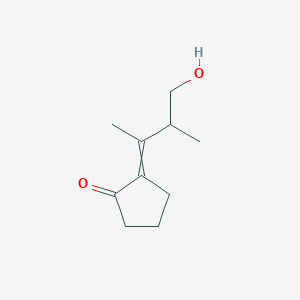
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is a chemical compound known for its unique structure and properties. It is a cyclopentanone derivative with a hydroxy and methylbutylidene substituent, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxy and methylbutylidene groups. One common method is the aldol condensation reaction, where cyclopentanone reacts with 4-hydroxy-3-methylbutanal under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: A simpler cyclopentanone derivative without the hydroxy and methylbutylidene substituents.
4-Hydroxy-2-cyclopenten-1-one: Another cyclopentanone derivative with a hydroxy group but lacking the methylbutylidene substituent.
Uniqueness
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
67604-78-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(6-11)8(2)9-4-3-5-10(9)12/h7,11H,3-6H2,1-2H3 |
Clé InChI |
UWWMHBQVXDAZHM-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C(=C1CCCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


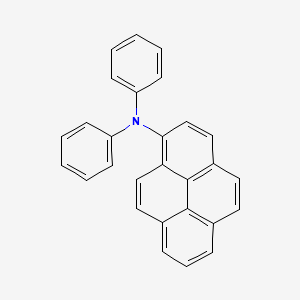

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
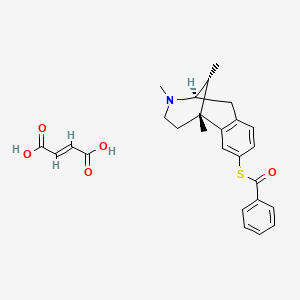
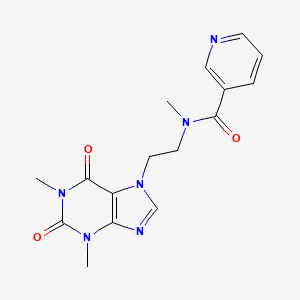
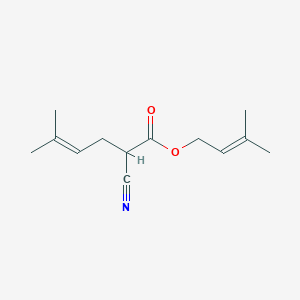
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
